molecular formula C13H10O3 B142997 9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)- CAS No. 149231-15-2

9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)-

Cat. No. B142997
M. Wt: 214.22 g/mol
InChI Key: CZWUUOGKBHOBEC-YPMHNXCESA-N
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Description

9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)-, also known as cis-9,10-dihydro-9,10-dihydroxy-9,10-ethanoanthracene-11,12-dione, is a chiral compound that has been widely studied for its potential applications in various scientific fields. This compound is a derivative of fluorenone and has a cis configuration, which makes it an interesting molecule for research.

Scientific Research Applications

Bacterial Catabolism of Fluorene

9H-Fluoren-9-one derivatives have been studied for their role in bacterial catabolism. Specifically, a study on the transformation of fluorene by a specific strain of Pseudomonas sp. revealed the formation of 1,1a-dihydroxy-1-hydrofluoren-9-one as a product of angular dioxygenation, an important step in the catabolism process (S. Selifonov, M. Grifoll, J. E. Gurst, P. Chapman, 1993).

Suzuki–Miyaura Cross-Coupling Reactions

The compound has applications in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. A study demonstrated the preparation of 1,4-diaryl-9H-fluoren-9-ones via regioselective coupling of the bis(triflate) of 1,4-dihydroxy-9H-fluoren-9-one (Marcel Sonneck, David Kuhrt, Krisztina Kónya, Tamás Patonay, Alexander Villinger, Peter Langer, 2015).

Solubility in Organic Solvents

Another study explored the solubility of 9H-fluoren-9-one in various organic solvents. The solubility data, correlated with the Apelblat equation, help in understanding its behavior in different solvent systems, which is crucial for its application in chemical synthesis and pharmaceutical formulations (Yufeng Wei, Leping Dang, Xiangyang Zhang, Weimin Cui, Hongyuan Wei, 2012).

Spirocyclic Cycloadduct Formation

In a different context, 9H-fluorene-9-thione, a related compound, was used to generate spirocyclic cycloadducts with aziridine-2,3-dicarboxylates. This highlights its potential in generating novel organic compounds with specific stereochemical configurations (G. Mlostoń, K. Urbaniak, H. Heimgartner, 2002).

Crystal Structure Studies

Crystal structure studies of fluorene derivatives, including 9H-fluoren-9-one, provide insights into molecular conformations and interactions. Such studies are essential in materials science and molecular engineering for developing new materials and chemicals (R. Archana, R. Anbazhagan, K. Sankaran, A. Thiruvalluvar, R. J. Butcher, 2010).

Synthesis of Narrow Band Gap Conjugated Polymers

9H-Fluorene derivatives are used in the synthesis of narrow band gap conjugated polymers for applications in polymer solar cells. This demonstrates their potential in renewable energy technologies (C. Du, Cuihong Li, Weiwei Li, Xiong Chen, Zhishan Bo, Clemens Veit, Zaifei Ma, Uli Wuerfel, Hongfei Zhu, Wenping Hu, Fengling Zhang, 2011).

properties

CAS RN

149231-15-2

Product Name

9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)-

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

(1R,9aS)-1,9a-dihydroxy-1H-fluoren-9-one

InChI

InChI=1S/C13H10O3/c14-11-7-3-6-10-8-4-1-2-5-9(8)12(15)13(10,11)16/h1-7,11,14,16H/t11-,13+/m1/s1

InChI Key

CZWUUOGKBHOBEC-YPMHNXCESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=C[C@H]([C@@]3(C2=O)O)O

SMILES

C1=CC=C2C(=C1)C3=CC=CC(C3(C2=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC(C3(C2=O)O)O

synonyms

1,1a-dihydroxy-1-hydrofluoren-9-one
di(OH)2-1H-fluoren-9-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)-
Reactant of Route 2
9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)-
Reactant of Route 3
9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)-
Reactant of Route 4
9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)-
Reactant of Route 5
9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)-
Reactant of Route 6
9H-Fluoren-9-one, 1,9a-dihydro-1,9a-dihydroxy-, cis-(+)-

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